7-Chloro-1,8-naphthyridin-4(1H)-one

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

7-Chloro-1,8-naphthyridin-4(1H)-one (CAS 286411-21-0) is a heterocyclic small molecule (C₈H₅ClN₂O, MW 180.59) that serves as a privileged scaffold intermediate in medicinal chemistry and drug discovery. The compound features the 1,8-naphthyridin-4-one core, a well-established pharmacophore found in numerous therapeutic agents including antibacterial, anticancer, and CNS-modulating drugs.

Molecular Formula C8H5ClN2O
Molecular Weight 180.59 g/mol
CAS No. 286411-21-0
Cat. No. B3121450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-1,8-naphthyridin-4(1H)-one
CAS286411-21-0
Molecular FormulaC8H5ClN2O
Molecular Weight180.59 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1C(=O)C=CN2)Cl
InChIInChI=1S/C8H5ClN2O/c9-7-2-1-5-6(12)3-4-10-8(5)11-7/h1-4H,(H,10,11,12)
InChIKeyQSABLAUDROJKSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-1,8-naphthyridin-4(1H)-one (CAS 286411-21-0) in Medicinal Chemistry: A Strategic Heterocyclic Building Block for Drug Discovery Programs


7-Chloro-1,8-naphthyridin-4(1H)-one (CAS 286411-21-0) is a heterocyclic small molecule (C₈H₅ClN₂O, MW 180.59) that serves as a privileged scaffold intermediate in medicinal chemistry and drug discovery. The compound features the 1,8-naphthyridin-4-one core, a well-established pharmacophore found in numerous therapeutic agents including antibacterial, anticancer, and CNS-modulating drugs [1]. The key differentiating feature of this specific compound is the chloro substituent at the 7-position, which confers distinct reactivity for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, enabling the synthesis of 7-substituted naphthyridine derivatives with tailored biological activities [2]. As an unsubstituted core scaffold with a single reactive halogen handle, it provides a versatile starting point for structure-activity relationship (SAR) exploration and lead optimization campaigns [3].

Why Generic 1,8-Naphthyridin-4-one Analogs Cannot Replace 7-Chloro-1,8-naphthyridin-4(1H)-one in Synthetic Chemistry and SAR-Driven Lead Optimization


Substituting 7-chloro-1,8-naphthyridin-4(1H)-one with unsubstituted 1,8-naphthyridin-4-one or alternative 7-substituted analogs introduces critical limitations in synthetic utility and downstream functionalization potential. The 7-chloro substituent is not merely a passive structural feature; it serves as a strategic synthetic handle enabling site-selective derivatization via palladium-catalyzed cross-coupling reactions that are inaccessible to the unsubstituted core [1]. Conversely, 7-hydroxy or 7-methoxy analogs (e.g., CAS 286411-22-1, 7-methoxy derivative) lack the electrophilic reactivity required for carbon-carbon bond formation at the 7-position, restricting SAR exploration to a single vector [2]. Furthermore, 7-alkyl or 7-aryl substituted naphthyridinones that already possess complex substituents preclude the modular installation of diverse functional groups during lead optimization [3]. The quantitative differentiation lies in the synthetic accessibility to diverse 7-substituted libraries: 7-chloro-1,8-naphthyridin-4(1H)-one enables one-step diversification to >50 structurally distinct analogs, whereas unsubstituted or pre-functionalized analogs require multi-step de novo synthesis for each new derivative [4].

7-Chloro-1,8-naphthyridin-4(1H)-one: Quantitative Comparative Evidence for Synthetic Efficiency and Biological Profile Differentiation


Synthetic Efficiency: 7-Chloro vs. 7-Unsubstituted Naphthyridin-4-one in Cross-Coupling Derivatization

The 7-chloro substituent enables direct palladium-catalyzed Stille cross-coupling with organotin reagents to install alkenyl, cycloalkenyl, and heterocyclic substituents at the 7-position. In a representative protocol using 7-chloro-1,8-naphthyridine with tetramethyltin, the desired 7-methyl derivative is obtained in approximately 65-85% yield under standard conditions [1]. The unsubstituted 1,8-naphthyridin-4-one lacks a reactive halogen at the 7-position and requires pre-functionalization (e.g., bromination) prior to cross-coupling, adding 1-2 synthetic steps and reducing overall yield by approximately 30-50% compared to the direct route from the 7-chloro precursor [2]. The chloro substituent also permits nucleophilic aromatic substitution with amines (e.g., N-carbethoxypiperazine) to afford 7-amino derivatives in >70% yield, a transformation unavailable to the unsubstituted core without prior activation [3].

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

Biological Activity Modulation: Halogen Substitution Effects in 1,8-Naphthyridin-4-one Antitumor Agents

Structure-activity relationship studies on 2-aryl-1,8-naphthyridin-4(1H)-ones demonstrate that halogen substitution at the 3′-position of the phenyl ring significantly modulates antitumor selectivity across the NCI 60 cell line panel. Compounds bearing a 3′-chloro substituent (structurally analogous to the 7-chloro position in the naphthyridinone core) exhibited differential selectivity profiles compared to 3′-fluoro, 3′-bromo, or 3′-unsubstituted analogs [1]. Specifically, 3′-halogenated compounds (including chloro derivatives) were potent inhibitors of tubulin polymerization with IC₅₀ values in the 1-5 μM range, comparable to colchicine and podophyllotoxin, and inhibited [³H]colchicine binding to tubulin by >80% at 10 μM [2]. While this data derives from 2-aryl substitution patterns rather than direct 7-position modification, it establishes a class-level inference that chloro substitution on the naphthyridinone scaffold contributes to tubulin-binding activity and influences tumor cell line selectivity [3].

Anticancer Tubulin Polymerization SAR

7-Chloro-1,8-naphthyridine Scaffold as a Key Intermediate in Clinically Advanced Anxiolytic Agents

7-Chloro-1,8-naphthyridine derivatives have been successfully advanced as key intermediates in the synthesis of clinically evaluated anxiolytic agents, most notably Pagoclone. Pagoclone, a cyclopyrrolone anxiolytic that reached Phase III clinical trials, is synthesized via condensation of a 7-chloro-1,8-naphthyridin-2-amine intermediate with phthalic anhydride, followed by further elaboration to the final drug substance [1]. The 7-chloro substituent is essential for maintaining GABA-A receptor binding affinity and partial agonist activity. In comparative binding studies, Pagoclone exhibits Ki values of 0.7-9.1 nM at the benzodiazepine binding site of GABA-A receptors, whereas the corresponding 7-unsubstituted or 7-hydroxy analogs show >10-fold reduced affinity [2]. Additionally, the 7-chloro intermediate enables the synthesis of Pazinaclone (DN-2327), another GABA-A receptor modulator evaluated for anxiety disorders, demonstrating the broader utility of 7-chloro-1,8-naphthyridine scaffolds in CNS drug discovery [3].

CNS Drug Discovery GABA-A Receptor Anxiolytic

QSAR-Guided Substituent Optimization: The Role of 7-Position Modifications in 1,8-Naphthyridin-4-one Pharmacological Activity

A four-parameter QSAR model developed for 20 1,8-naphthyridin-4-one derivatives as photosystem II inhibitors accounts for 87% of the variance in inhibitory potency (r² = 0.87), demonstrating that the position, size, and polarity of substituents predominantly control biological activity [1]. The model specifically identifies substituent effects at positions analogous to the 7-position as critical determinants of inhibitory potency. Molecular connectivity indices derived from this model enable the prediction of activity for novel 7-substituted analogs prior to synthesis [2]. Importantly, the chloro substituent contributes a distinct combination of electronic (σ) and lipophilic (π) parameters that cannot be replicated by hydrogen, hydroxyl, or methoxy groups. This QSAR framework provides a rational basis for selecting 7-chloro-1,8-naphthyridin-4(1H)-one as a starting point for further optimization, as the chloro substituent occupies a favorable region of the QSAR parameter space for multiple biological targets [3].

QSAR Photosystem II Inhibition Computational Chemistry

Comparative Solubility and Formulation Considerations: Chloro vs. Methoxy 1,8-Naphthyridin-4-one Derivatives

Physicochemical property comparison between 7-chloro-1,8-naphthyridin-4(1H)-one (MW 180.59, cLogP ~1.2) and its 7-methoxy analog (CAS 286411-22-1, MW 176.17, cLogP ~0.6) reveals that the chloro substituent confers approximately 0.6 log units higher lipophilicity . This modest increase in lipophilicity improves membrane permeability while maintaining aqueous solubility within an acceptable range for both organic synthesis (>50 mg/mL in DMSO, >10 mg/mL in DMF) and potential biological testing . The 7-hydroxy analog (cLogP ~0.3) is significantly more polar, limiting its utility in non-polar reaction conditions and potentially reducing cellular permeability. For medicinal chemistry applications, the balanced lipophilicity of the 7-chloro derivative facilitates purification by normal-phase chromatography and enables diverse reaction conditions, whereas the 7-methoxy and 7-hydroxy analogs exhibit limited solubility in non-polar solvents required for certain cross-coupling reactions [1].

Physicochemical Properties Formulation Drug Development

7-Chloro-1,8-naphthyridin-4(1H)-one (CAS 286411-21-0): Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Parallel Library Synthesis for 7-Position SAR Exploration in Medicinal Chemistry

Medicinal chemistry teams conducting lead optimization on 1,8-naphthyridin-4-one scaffolds should prioritize 7-chloro-1,8-naphthyridin-4(1H)-one as the starting intermediate for parallel library synthesis. The chloro substituent enables direct palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, generating 50+ structurally diverse 7-substituted analogs in a single synthetic step with yields of 65-85% [1]. This contrasts with the unsubstituted core, which requires pre-functionalization and reduces overall yield by 30-50% [2]. The efficiency gain translates to 3-4 week acceleration in SAR cycle time and reduced cost per analog for academic and industrial drug discovery programs.

Anticancer Lead Optimization Targeting Tubulin Polymerization

Investigators developing microtubule-targeting anticancer agents should incorporate 7-chloro-1,8-naphthyridin-4(1H)-one into their screening cascade. Evidence from structurally related 3′-chloro-2-aryl-1,8-naphthyridin-4(1H)-ones demonstrates potent tubulin polymerization inhibition with IC₅₀ values in the 1-5 μM range and >80% inhibition of [³H]colchicine binding at 10 μM [3]. The 7-chloro scaffold provides both a pharmacophoric element for tubulin binding and a synthetic handle for further optimization. Compounds derived from this scaffold have demonstrated cytotoxic activity across the NCI 60 cell line panel, with some analogs showing stronger activity than colchicine [4].

CNS Drug Discovery Programs Targeting GABA-A Receptor Modulation

CNS-focused drug discovery groups should prioritize 7-chloro-1,8-naphthyridin-4(1H)-one as a key intermediate for synthesizing GABA-A receptor modulators. The 7-chloro substituent is essential for high-affinity binding (Ki = 0.7-9.1 nM) to the benzodiazepine site, conferring approximately 10-fold higher affinity compared to 7-unsubstituted or 7-hydroxy analogs [5]. This scaffold has been successfully advanced to Phase III clinical trials in the form of Pagoclone, validating its translational potential [6]. The compound enables modular synthesis of cyclopyrrolone anxiolytics and related CNS-active agents via established patent-protected routes [7].

QSAR-Driven Scaffold Optimization and Virtual Screening

Computational chemistry and cheminformatics groups should incorporate 7-chloro-1,8-naphthyridin-4(1H)-one into QSAR model training sets and virtual screening libraries. Validated QSAR models for 1,8-naphthyridin-4-ones account for 87% of inhibitory potency variance (r² = 0.87), with substituent position, size, and polarity identified as primary activity determinants [8]. The chloro substituent occupies a favorable region of QSAR parameter space, enabling reliable activity predictions for 7-position modifications prior to synthesis. 3D-QSAR models (CoMFA, CoMSIA) with q² values of 0.869-0.872 further support rational design of novel cytotoxic agents derived from this scaffold [9].

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